Etomoxir

Description

Properties

IUPAC Name |

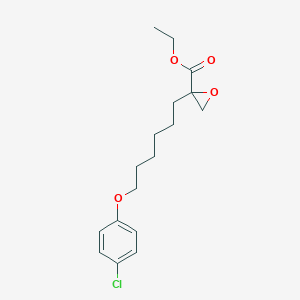

ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHEOHWICNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869695 | |

| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82258-36-4 | |

| Record name | Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82258-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomoxir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Etomoxir's Mechanism of Action in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO). By blocking the entry of long-chain fatty acids into the mitochondria, this compound effectively shuts down this critical metabolic pathway, forcing cells to rely on alternative energy sources like glucose. While a potent tool for studying FAO, it is crucial for researchers to be aware of its concentration-dependent off-target effects, which include inhibition of the electron transport chain's Complex I and disruption of coenzyme A homeostasis. This guide provides an in-depth analysis of this compound's mechanism, quantitative inhibitory data, detailed experimental protocols for its study, and visual representations of the pathways and workflows involved.

Core Mechanism of Action

This compound acts as an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1).[1] CPT-1 is an enzyme located on the outer mitochondrial membrane responsible for the conversion of long-chain fatty acyl-CoAs to long-chain acylcarnitines, a crucial step for their transport into the mitochondrial matrix where β-oxidation occurs.[2]

The inhibitory action of this compound is not direct. It is first converted to its active form, etomoxiryl-CoA.[3][4] This active metabolite then covalently binds to and irreversibly inhibits CPT-1, effectively blocking the transport of long-chain fatty acids into the mitochondria.[2][5] This blockade forces cells to shift their energy metabolism from fatty acid oxidation to glucose oxidation.[1]

It is important to note that this compound's effects are specific to long-chain fatty acids. Short- and medium-chain fatty acids can enter the mitochondria independently of the CPT system and their oxidation is therefore not directly affected by this compound.[6]

Recent research has highlighted that this compound is not strictly specific to CPT-1 and can bind to a wide range of proteins involved in fatty acid transport and metabolism in various cellular compartments, including the cytoplasm and peroxisomes.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound on CPT-1 is typically measured by its half-maximal inhibitory concentration (IC50). These values can vary depending on the tissue, cell type, and experimental conditions.

| Parameter | Value Range | Cell/Tissue Type | Reference |

| IC50 (as etomoxiryl-CoA) | 0.01 – 0.70 µM | Various | [3] |

| IC50 (R-etomoxir) | ~2000 nM (~2 µM) | Rat Hepatocytes | [7] |

| EC50 (Palmitoyl CoA-driven respiration) | Nanomolar range | Permeabilized HepG2s, A549s, and BMDMs | [3] |

| Effective Concentration for FAO inhibition | 0.5 - 10 µM | BT549, MCF-7, T47D cells | [5][8] |

| Concentration for off-target effects | > 5 µM | T cells | [9] |

| Concentration for off-target effects | > 40 µM | General recommendation | [10][11] |

Signaling Pathways and Experimental Workflows

Fatty Acid Oxidation and this compound's Site of Action

The following diagram illustrates the pathway of long-chain fatty acid oxidation and the specific point of inhibition by this compound.

References

- 1. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. The CPT1a inhibitor, this compound induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

The Role of Etomoxir in Carnitine Palmitoyltransferase 1 (CPT1) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etomoxir is a potent and widely utilized irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By blocking the entry of long-chain fatty acids into the mitochondria, this compound forces a metabolic shift towards glucose oxidation for cellular energy production. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on cellular metabolism, and detailed protocols for its application in experimental settings. Recent findings on its off-target effects are also discussed to ensure robust experimental design and data interpretation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating cellular metabolism and the therapeutic potential of FAO inhibition.

Introduction to this compound and CPT1

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production in many tissues, particularly those with high energy demands such as the heart and skeletal muscle. The entry of long-chain fatty acids into the mitochondrial matrix is tightly regulated by the carnitine shuttle, with carnitine palmitoyltransferase 1 (CPT1) acting as the key gatekeeper enzyme. CPT1 exists in three isoforms with distinct tissue distributions: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).

This compound is an oxirane carboxylic acid derivative that acts as a prodrug. Inside the cell, it is converted to its active form, Etomoxiryl-CoA.[1][2] This active metabolite then irreversibly binds to and inhibits CPT1, effectively halting the transport of long-chain fatty acids into the mitochondria for oxidation.[3] This inhibition forces a metabolic reprogramming, compelling cells to rely more heavily on glucose metabolism to meet their energy demands.[3]

Mechanism of Action

The inhibitory action of this compound on CPT1 is a multi-step process that culminates in the irreversible covalent modification of the enzyme.

-

Cellular Uptake and Activation: this compound, being a small molecule, readily enters the cell.

-

Conversion to Etomoxiryl-CoA: In the cytoplasm, long-chain acyl-CoA synthetases convert this compound to its active form, Etomoxiryl-CoA.[2]

-

Irreversible Inhibition of CPT1: Etomoxiryl-CoA then binds to the active site of CPT1. The reactive oxirane ring of Etomoxiryl-CoA is crucial for its inhibitory activity, as it forms a covalent bond with the enzyme, leading to its irreversible inactivation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.

| Parameter | Cell Line/Tissue | Value | Reference |

| Effective Concentration for FAO Inhibition | MCF-7 | ~5 µM (76% inhibition) | [4][5] |

| T47D | 5-12.5 µM (66% inhibition) | [4][5] | |

| BT549 | 10 µM (>80% decrease in acylcarnitines) | [6][7][8] | |

| IC50 for CPT1 | Not specified | 0.01 - 0.70 µM (as Etomoxiryl-CoA) | [2] |

| Effect on Cellular Proliferation | BT549 | No effect at 10 µM, significant reduction at 200 µM | [6][8] |

| H460 and T47D | Statistically significant decrease at 100 µM | [9] |

| Metabolic Parameter | Cell Line | This compound Concentration | Effect | Reference |

| ATP Levels | Human Glioblastoma SF188 | Not specified | Markedly reduced | [10] |

| Bladder Cancer UM-UC-3 | Not specified | Significantly decreased | [11] | |

| NADPH Levels | Human Glioblastoma SF188 | Not specified | Reduced | [10] |

| Bladder Cancer UM-UC-3 | Not specified | Significantly decreased | [11] | |

| NADP+/NADPH Ratio | Bladder Cancer UM-UC-3 | Not specified | Increased | [11] |

| Mitochondrial Respiration | BT549 | 200 µM | 65% decrease in basal respiration | [9] |

Signaling Pathways Affected by this compound

By inhibiting FAO, this compound can modulate several key signaling pathways involved in cellular energy sensing and metabolism. One of the most notable is the AMP-activated protein kinase (AMPK) pathway. A decrease in ATP production due to FAO inhibition leads to an increased AMP:ATP ratio, which in turn activates AMPK. Activated AMPK can then phosphorylate downstream targets to promote catabolic processes that generate ATP and inhibit anabolic pathways that consume ATP.

Experimental Protocols

CPT1 Enzyme Activity Assay (Radiochemical Method)

This protocol measures the activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine from radiolabeled L-carnitine.

Materials:

-

Isolated mitochondria or cell/tissue homogenates

-

[³H]L-carnitine or [¹⁴C]L-carnitine

-

Palmitoyl-CoA

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Reaction Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl pH 7.4, 1 mM EGTA, 5 mM MgCl₂)

-

This compound (for inhibition control)

-

Stop Solution (e.g., 1 M HCl or ice-cold perchloric acid)

-

Butanol (for extraction)

-

Scintillation cocktail and counter

Procedure:

-

Sample Preparation: Prepare isolated mitochondria or tissue/cell homogenates. Determine the protein concentration.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, BSA, and palmitoyl-CoA.

-

Pre-incubation: Add the sample (20-50 µg of protein) to the reaction mixture. For inhibitor studies, add this compound at the desired concentrations and pre-incubate for 5-10 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding radiolabeled L-carnitine.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-15 minutes) within the linear range of the assay.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Extraction: Add butanol to the reaction tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled palmitoylcarnitine will be in the upper butanol phase.

-

Measurement: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the CPT1 activity as nmol of product formed per minute per milligram of protein.

Cellular Fatty Acid Oxidation Assay (Seahorse XF Analyzer)

This method measures the oxygen consumption rate (OCR) in real-time to assess mitochondrial respiration driven by fatty acid oxidation.

Materials:

-

Seahorse XF Analyzer and consumables

-

Cultured cells of interest

-

Seahorse XF Base Medium

-

L-carnitine

-

Palmitate-BSA conjugate

-

This compound (as a CPT1-dependent respiration control)

-

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium Preparation: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and glucose.

-

Pre-incubation with this compound: For control wells, pre-incubate cells with this compound in the FAO assay medium for 1-3 hours in a non-CO₂ incubator at 37°C.

-

Seahorse XF Assay Setup: Hydrate the sensor cartridge overnight. Just before the assay, load the injection ports of the sensor cartridge with the palmitate-BSA substrate and mitochondrial stress test compounds. For control experiments, this compound can be injected to confirm CPT1-dependent respiration.

-

Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol. Measure the basal OCR, followed by the OCR after the injection of palmitate-BSA and the mitochondrial stress test compounds.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. The difference in OCR in the presence and absence of this compound indicates the rate of CPT1-dependent fatty acid oxidation.

Fatty Acid Oxidation Assay using Radiolabeled Palmitate

This protocol directly measures the catabolism of a radiolabeled fatty acid into CO₂ and acid-soluble metabolites (ASMs).

Materials:

-

Cultured cells

-

[1-¹⁴C]-palmitate

-

Fatty acid-free BSA

-

L-carnitine

-

This compound

-

Perchloric acid

-

1N NaOH

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Radiolabeled Substrate: Prepare a [¹⁴C]-palmitate-BSA conjugate solution.

-

Cell Treatment: Pre-incubate cells with this compound or vehicle control in serum-free medium for 1-3 hours.

-

Initiation of FAO Assay: Replace the medium with fresh medium containing the [¹⁴C]-palmitate-BSA conjugate, L-carnitine, and the respective treatments.

-

CO₂ Trapping: In a sealed flask or multi-well plate, place a filter paper wick soaked in 1N NaOH in a center well to trap the produced ¹⁴CO₂.

-

Incubation: Incubate the cells for 2-4 hours at 37°C.

-

Termination and Measurement: Stop the reaction by injecting perchloric acid into the medium. Allow the flasks to sit for an additional hour to ensure complete trapping of ¹⁴CO₂.

-

Quantification:

-

¹⁴CO₂: Remove the filter paper, place it in a scintillation vial with scintillation fluid, and count the radioactivity.

-

¹⁴C-ASMs: Collect the cell medium, precipitate the protein, and measure the radioactivity in the supernatant (ASM fraction).

-

-

Data Analysis: Normalize the radioactive counts to the protein content of each sample.

Off-Target Effects and Considerations

While this compound is a valuable tool for studying FAO, it is crucial to be aware of its potential off-target effects, especially at higher concentrations. Studies have shown that at concentrations exceeding those required for maximal CPT1 inhibition (typically > 5 µM), this compound can exhibit non-specific effects.[2]

-

Inhibition of Complex I: At high concentrations (e.g., 200 µM), this compound has been reported to inhibit complex I of the electron transport chain, which can confound the interpretation of metabolic studies.[6][8][9]

-

Disruption of CoA Homeostasis: this compound is a prodrug that is converted to Etomoxiryl-CoA. At high concentrations, this conversion can deplete the intracellular pool of free coenzyme A (CoA), impacting other CoA-dependent metabolic pathways.[1]

-

Promiscuous Binding: Recent chemoproteomic studies have revealed that this compound can bind to a wide array of proteins involved in fatty acid metabolism and transport, not just CPT1.[12][13]

Therefore, it is recommended to use the lowest effective concentration of this compound to achieve CPT1 inhibition and to include appropriate controls to account for potential off-target effects. Genetic approaches, such as siRNA-mediated knockdown of CPT1, can be used to validate findings from pharmacological inhibition with this compound.[9]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 9. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. This compound repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]

Etomoxir: A Comprehensive Technical Guide on its Discovery, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomoxir, an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), has been a significant pharmacological tool in the study of fatty acid metabolism and its role in various physiological and pathological states. This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical and physical properties, and its mechanism of action. Furthermore, this document outlines comprehensive experimental protocols for its synthesis, the assessment of its inhibitory activity, and the analysis of its effects on cellular metabolism. Finally, the key signaling pathways influenced by this compound are delineated, offering a complete resource for researchers and professionals in the field of drug development and metabolic research.

Discovery and Historical Context

This compound was first developed by the German pharmaceutical company Byk Gulden Lomberg Chemische Fabrik GmbH.[1] Initially, it was investigated as a potential therapeutic agent for the management of type 2 diabetes due to its ability to lower blood glucose levels.[1] The primary mechanism behind this effect is the inhibition of fatty acid oxidation, which consequently enhances glucose utilization.[2] Further research also explored its potential in treating chronic heart failure, with some early clinical trials showing promising results in improving cardiac function.[3] However, concerns regarding cardiac hypertrophy observed in animal studies led to the discontinuation of its clinical development for these indications.[1] Despite its stalled clinical progression, this compound remains a valuable and widely used research tool for investigating the roles of fatty acid oxidation in a multitude of biological processes.

Chemical Properties

This compound is chemically known as ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate.[4] It is a chiral molecule, with the (R)-(+)-enantiomer being the biologically active form that irreversibly inhibits CPT-1.[1] The (S)-(-)-enantiomer does not exhibit this inhibitory activity.[1] this compound is a prodrug that is converted intracellularly to its active form, Etomoxiryl-CoA.[5] This active metabolite then covalently binds to the CPT-1 enzyme.[5]

Physicochemical Data

A summary of the key physicochemical properties of the active (R)-(+)-enantiomer of this compound and its commonly used sodium salt is presented in Table 1.

| Property | (R)-(+)-Etomoxir | (+)-Etomoxir (sodium salt) | References |

| IUPAC Name | ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | sodium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | [4] |

| Synonyms | (R)-(+)-Etomoxir | (R)-(+)-Etomoxir sodium salt | [6] |

| CAS Number | 124083-20-1 | 828934-41-4 | [7][8] |

| Molecular Formula | C₁₇H₂₃ClO₄ | C₁₅H₁₈ClNaO₄ | [7][9] |

| Molecular Weight | 326.82 g/mol | 320.74 g/mol | [7][9] |

| Appearance | Colorless solid | White solid | [1][10] |

| Melting Point | 38 °C (311 K) | Not available | [1] |

| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | Soluble in water, DMSO, and Ethanol. | [11][12][13] |

Experimental Protocols

Synthesis of (R)-(+)-Etomoxir

The enantiomerically pure (R)-(+)-Etomoxir can be synthesized via a multi-step process that prominently features a Sharpless asymmetric epoxidation to establish the chiral center.[3][14]

Step 1: Synthesis of 6-(4-chlorophenoxy)hexyl bromide

This intermediate is prepared from 4-chlorophenol and 1,6-dibromohexane.

-

Materials: 4-chlorophenol, 1,6-dibromohexane, sodium hydroxide, phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).

-

Procedure:

-

Dissolve 4-chlorophenol in a suitable solvent with sodium hydroxide to form the corresponding phenoxide.

-

Add an excess of 1,6-dibromohexane and the phase-transfer catalyst.

-

Heat the mixture under reflux.

-

After the reaction is complete, cool the mixture, and extract the product.

-

Purify the resulting 6-(4-chlorophenoxy)hexyl bromide by chromatography.

-

Step 2: Synthesis of the Allylic Alcohol

The bromide from Step 1 is used to alkylate the dianion of methallyl alcohol.[3]

-

Materials: Methallyl alcohol, n-butyllithium (n-BuLi), N,N,N',N'-tetramethylethylenediamine (TMEDA), 6-(4-chlorophenoxy)hexyl bromide.

-

Procedure:

-

In an inert atmosphere, dissolve methallyl alcohol in a suitable solvent (e.g., diethyl ether).

-

Cool the solution to -78 °C and add n-BuLi and TMEDA to form the dianion.

-

Add the 6-(4-chlorophenoxy)hexyl bromide to the solution.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction and extract the desired allylic alcohol.

-

Purify the product by chromatography.

-

Step 3: Sharpless Asymmetric Epoxidation

This key step introduces the chirality at the epoxide ring.[3][15]

-

Materials: The allylic alcohol from Step 2, titanium(IV) isopropoxide (Ti(OⁱPr)₄), L-(+)-diethyl tartrate (for the (R)-epoxide), tert-butyl hydroperoxide (TBHP), powdered 4Å molecular sieves.

-

Procedure:

-

In an inert atmosphere, suspend powdered 4Å molecular sieves in dichloromethane at -20 °C.

-

Add Ti(OⁱPr)₄ and L-(+)-diethyl tartrate.

-

Add the allylic alcohol.

-

Add TBHP dropwise and maintain the temperature at -20 °C.

-

Monitor the reaction for completion.

-

Work up the reaction to isolate the chiral epoxy alcohol.

-

Step 4: Oxidation to the Carboxylic Acid

The epoxy alcohol is oxidized to the corresponding carboxylic acid.[16][17]

-

Materials: The epoxy alcohol from Step 3, ruthenium(III) chloride (RuCl₃), sodium periodate (NaIO₄).

-

Procedure:

-

Dissolve the epoxy alcohol in a solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).

-

Add catalytic amounts of RuCl₃ and a stoichiometric amount of NaIO₄.

-

Stir the reaction at room temperature until the alcohol is fully oxidized.

-

Extract the carboxylic acid product.

-

Step 5: Esterification to Ethyl this compound

The final step is the esterification of the carboxylic acid.[3][18]

-

Materials: The carboxylic acid from Step 4, ethyl iodide (EtI), a weak base (e.g., potassium bicarbonate).

-

Procedure:

-

Dissolve the carboxylic acid in a suitable solvent like DMF.

-

Add the base and ethyl iodide.

-

Stir the reaction at room temperature overnight.

-

Extract and purify the final product, (R)-(+)-Etomoxir, by chromatography.

-

CPT-1 Inhibition Assay

The inhibitory activity of this compound on CPT-1 is typically determined using a radioenzymatic assay that measures the formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and radiolabeled L-carnitine.[10][19][20]

-

Materials:

-

Isolated mitochondria or cell/tissue homogenates as the source of CPT-1.

-

Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.4).

-

Palmitoyl-CoA.

-

L-[³H]Carnitine or L-[¹⁴C]Carnitine.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

This compound solutions of varying concentrations.

-

Stop solution (e.g., ice-cold perchloric acid).

-

Butanol for extraction.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, BSA, and palmitoyl-CoA.

-

Add the mitochondrial or homogenate sample to the reaction mixture.

-

Add different concentrations of this compound to respective tubes to determine the IC₅₀. Include a vehicle control.

-

Pre-incubate the mixture at 37 °C.

-

Initiate the reaction by adding the radiolabeled L-carnitine.

-

Incubate for a defined period at 37 °C.

-

Stop the reaction by adding the ice-cold stop solution.

-

Extract the radiolabeled palmitoylcarnitine using butanol.

-

Measure the radioactivity in the butanol phase using a scintillation counter.

-

Calculate the CPT-1 activity (nmol/min/mg protein) and determine the IC₅₀ of this compound.

-

Seahorse XF Fatty Acid Oxidation Stress Test

The Seahorse XF Analyzer is a powerful tool to measure the effect of this compound on cellular fatty acid oxidation (FAO) in real-time by monitoring the oxygen consumption rate (OCR).[2][6][11][21][22]

-

Materials:

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges).

-

Cells of interest seeded in a Seahorse microplate.

-

Seahorse XF Base Medium supplemented with L-carnitine and a low concentration of glucose.

-

Palmitate-BSA conjugate.

-

This compound.

-

Mitochondrial stress test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A.

-

-

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.

-

Assay Medium Preparation: Prepare the FAO assay medium.

-

Pre-incubation: Wash the cells with the FAO assay medium and incubate them in a non-CO₂ incubator at 37 °C.

-

Seahorse Assay:

-

Place the cell plate in the Seahorse XF Analyzer and measure the basal OCR.

-

Inject the palmitate-BSA substrate to initiate FAO and measure the OCR.

-

Inject this compound to confirm that the observed OCR is CPT-1 dependent.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function parameters like ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis: Normalize the OCR data to cell number or protein content and analyze the changes in FAO and mitochondrial function upon this compound treatment.

-

Signaling Pathways Affected by this compound

Primary Mechanism: CPT-1 Inhibition

The primary and most well-characterized mechanism of action of this compound is the irreversible inhibition of CPT-1.[2] CPT-1 is located on the outer mitochondrial membrane and is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1, this compound effectively blocks this transport, leading to a decrease in fatty acid oxidation and an accumulation of fatty acids in the cytoplasm.

Downstream Metabolic Effects

The inhibition of fatty acid oxidation by this compound leads to a metabolic shift towards increased glucose utilization.[2] This is a compensatory mechanism to maintain cellular energy homeostasis. The increased reliance on glycolysis can also impact other interconnected metabolic pathways.

PPARα Agonism

This compound has been shown to act as a direct agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][23] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα by this compound can lead to the upregulation of genes involved in fatty acid transport and oxidation, which may represent a counter-regulatory response to the inhibition of CPT-1.[7][12]

AMPK Signaling

The alteration in the cellular energy state caused by this compound, particularly the decrease in ATP production from fatty acid oxidation, can lead to the activation of AMP-activated protein kinase (AMPK).[24][25] AMPK is a key energy sensor that, when activated, promotes catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP.

Off-Target Effects

It is crucial for researchers to be aware of the potential off-target effects of this compound, particularly at higher concentrations. Studies have shown that at concentrations above 100 µM, this compound can inhibit Complex I of the mitochondrial electron transport chain.[1][8][13][26] This can lead to a more general impairment of mitochondrial respiration that is independent of its effects on CPT-1. Therefore, careful dose-response studies are essential to ensure that the observed effects are primarily due to the specific inhibition of fatty acid oxidation.

Conclusion

This compound is an invaluable tool for the scientific community, enabling detailed investigation into the complex roles of fatty acid metabolism in health and disease. This technical guide has provided a comprehensive overview of its discovery, chemical characteristics, and biological activities. The detailed experimental protocols for its synthesis and the assessment of its effects offer a practical resource for researchers. A thorough understanding of its mechanism of action and the signaling pathways it modulates, including its off-target effects, is critical for the accurate interpretation of experimental results. As research into cellular metabolism continues to expand, this compound will undoubtedly remain a key pharmacological agent for elucidating the intricate interplay between different metabolic pathways.

References

- 1. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.3.1. Long-Chain Fatty acid Oxidation Stress Test [bio-protocol.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 9. Stereospecificity of the inhibition by this compound of fatty acid and cholesterol synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. hpst.cz [hpst.cz]

- 12. This compound-induced PPARalpha-modulated enzymes protect during acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. benchchem.com [benchchem.com]

- 20. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

Etomoxir's Impact on Mitochondrial Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomoxir is a potent and irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By blocking the transport of long-chain fatty acids into the mitochondria, this compound effectively shuts down this critical metabolic pathway. This guide provides an in-depth technical overview of the multifaceted effects of this compound, encompassing its mechanism of action, quantitative impacts on cellular metabolism, detailed experimental protocols for its study, and its influence on key signaling pathways. Particular attention is given to its dose-dependent activities, off-target effects, and the formation of its metabolite, this compound-carnitine, to offer a comprehensive resource for professionals in research and drug development.

Mechanism of Action

This compound, an oxirane-2-carboxylate derivative, acts as an irreversible inhibitor of CPT1.[1] CPT1 is located on the outer mitochondrial membrane and is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[2] The inhibitory action of this compound is initiated by its conversion to etomoxiryl-CoA. This active form then covalently binds to the catalytic site of CPT1, leading to its irreversible inactivation.[3] This blockade of CPT1 prevents the formation of long-chain acylcarnitines, effectively halting their entry into the mitochondria and subsequent oxidation.

Quantitative Effects of this compound on Cellular Metabolism

The inhibition of CPT1 by this compound leads to significant and measurable changes in cellular metabolism. These effects are highly dependent on the concentration of this compound used, with low micromolar concentrations primarily targeting FAO and higher concentrations exhibiting off-target effects.[4][5]

Inhibition of Fatty Acid Oxidation

This compound potently inhibits FAO in a dose-dependent manner. In various cell lines, low micromolar concentrations are sufficient to achieve maximal inhibition.[6] For instance, in MCF-7 and T47D breast cancer cells, this compound at 5 µM and 5-12.5 µM, respectively, resulted in maximal inhibition of FAO.[6][7] In BT549 cells, 10 µM this compound was sufficient to inhibit FAO by approximately 90%.[8]

Impact on Acylcarnitine and ATP Levels

The blockade of CPT1 leads to a significant reduction in the cellular pool of long-chain acylcarnitines.[8] Concurrently, the inhibition of FAO, a major source of cellular energy, results in a marked decrease in ATP levels, particularly in cells that are highly dependent on this metabolic pathway.[9][10] Furthermore, the reduction in FAO can also lead to decreased levels of NADPH, a critical molecule for antioxidant defense.[9][10]

Off-Target Effects

At concentrations exceeding those required for maximal FAO inhibition (typically >100 µM), this compound exhibits significant off-target effects. The most prominent of these is the inhibition of complex I of the electron transport chain, which impairs mitochondrial respiration independently of CPT1 inhibition.[3][4][5] This off-target effect complicates the interpretation of studies using high concentrations of this compound.

Table 1: Quantitative Effects of this compound on Cellular Metabolism

| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Reference(s) |

| CPT1a IC50 | Human, Rat, Guinea Pig | Varies | Inhibition of palmitate β-oxidation | [1] |

| Intact murine heart mitochondria | 1.4 µM | Inhibition of acylcarnitine production | [11] | |

| Fatty Acid Oxidation | BT549 cells | 10 µM | ~90% inhibition | |

| MCF-7 cells | 5 µM | 76% inhibition | [6] | |

| T47D cells | 5-12.5 µM | 66% inhibition | [6][7] | |

| Acylcarnitine Pools | BT549 cells | 10 µM | >80% decrease | [8] |

| ATP Levels | Human glioblastoma SF188 cells | Not specified | Markedly reduced | [10] |

| Bladder cancer UM-UC-3 cells | Not specified | Significantly decreased | [9] | |

| NADPH Levels | Human glioblastoma SF188 cells | Not specified | Reduced | [10] |

| Bladder cancer UM-UC-3 cells | Not specified | Significantly decreased | [9] | |

| Mitochondrial Respiration | BT549 cells | 200 µM | Significantly impaired (Complex I inhibition) | [12] |

Experimental Protocols

Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate

This protocol directly measures the rate of FAO by quantifying the production of radiolabeled metabolites from [1-14C]-palmitate.

Materials:

-

Cultured cells (e.g., HepG2, primary hepatocytes)

-

Cell culture medium

-

This compound

-

[1-14C]-palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

L-carnitine

-

Sealed incubation flasks with a center well

-

Filter paper

-

1N NaOH

-

Perchloric acid

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Preparation: Seed cells in a 24-well plate and grow to the desired confluency.

-

Preparation of Palmitate-BSA Conjugate: Prepare a solution of non-radiolabeled palmitate and fatty acid-free BSA. Warm the solution to 37°C and add [1-14C]-palmitic acid to the desired final activity.

-

Treatment with this compound: Pre-incubate cells with varying concentrations of this compound or vehicle control in serum-free medium for 1-3 hours.

-

Initiation of FAO Assay: Replace the medium with fresh medium containing the [1-14C]-palmitate-BSA conjugate, L-carnitine, and the respective concentrations of this compound.

-

CO2 Trapping: Place a filter paper wick soaked in 1N NaOH into the center well of each sealed flask to trap the produced 14CO2.[13]

-

Incubation: Incubate the cells for 2-4 hours at 37°C.

-

Termination and Measurement: Stop the reaction by injecting perchloric acid into the medium. Allow the flasks to sit for an additional hour to ensure complete trapping of 14CO2.[13]

-

Scintillation Counting: Remove the filter paper and measure the radioactivity. Collect the medium, precipitate the protein, and measure the radioactivity in the acid-soluble metabolite (ASM) fraction.[13]

-

Data Analysis: Normalize the radioactive counts to the protein content of each well and compare the results between treated and control groups.

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial respiration and FAO.

Materials:

-

Cultured cells

-

Seahorse XF Analyzer and consumables (microplates, cartridges)

-

Seahorse XF Base Medium

-

Glucose, glutamine, sodium pyruvate

-

Palmitate-BSA conjugate

-

L-carnitine

-

This compound

-

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Medium Preparation: Prepare XF Assay Medium supplemented with substrates (e.g., glucose, glutamine, pyruvate, palmitate-BSA, L-carnitine).

-

Cell Pre-treatment: Replace the growth medium with the prepared XF Assay Medium and pre-incubate the cells with this compound or vehicle for a specified time (e.g., 1 hour) in a non-CO2 incubator at 37°C.[14]

-

Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol to measure basal OCR.

-

Compound Injections: Sequentially inject mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Signaling Pathways and Logical Relationships

This compound's inhibition of mitochondrial β-oxidation instigates a cascade of signaling events as the cell adapts to the altered metabolic state.

This compound's Core Mechanism and Immediate Metabolic Consequences

The primary action of this compound is the irreversible inhibition of CPT1, which directly blocks the entry of long-chain fatty acids into the mitochondria. This leads to a decrease in fatty acid oxidation and a subsequent reduction in ATP and NADPH production.

Caption: Core mechanism of this compound action on mitochondrial fatty acid import.

Experimental Workflow for Assessing this compound's Effect on FAO

A typical experimental workflow to study the effects of this compound involves cell culture, treatment with the inhibitor, and subsequent measurement of fatty acid oxidation rates.

Caption: Experimental workflow for measuring fatty acid oxidation.

This compound's Influence on PPAR and AMPK Signaling

The metabolic shift induced by this compound can influence key signaling pathways that regulate cellular metabolism, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-activated Protein Kinase (AMPK) pathways. Inhibition of FAO can lead to an accumulation of fatty acids in the cytoplasm, which may act as ligands for PPARs, altering the expression of genes involved in lipid metabolism.[15][16] The decrease in cellular ATP levels can activate AMPK, a central energy sensor, which in turn can modulate various metabolic processes to restore energy homeostasis.

References

- 1. Biological activity of Etomoxir_Chemicalbook [chemicalbook.com]

- 2. This compound-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 5. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 13. benchchem.com [benchchem.com]

- 14. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Investigating the Metabolic Consequences of Etomoxir Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomoxir, a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), has been instrumental in elucidating the metabolic roles of fatty acid oxidation (FAO) in various physiological and pathological contexts. By blocking the rate-limiting step of mitochondrial long-chain fatty acid transport, this compound induces a profound metabolic shift from fatty acid catabolism towards glucose utilization. This guide provides a comprehensive technical overview of the metabolic consequences of this compound treatment, intended for researchers, scientists, and drug development professionals. It details the on-target and off-target effects of this compound, presents quantitative data on its metabolic impact, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction: Mechanism of Action

This compound acts as an irreversible inhibitor of CPT1, the enzyme responsible for the transfer of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial intermembrane space, a prerequisite for their entry into the mitochondrial matrix for β-oxidation.[1] There are three isoforms of CPT1: CPT1A (liver isoform), CPT1B (muscle and heart isoform), and CPT1C (brain isoform). This compound is a broad-spectrum inhibitor of CPT1A and CPT1B. The inhibition of CPT1 by this compound leads to a significant reduction in the rate of fatty acid oxidation.[2]

On-Target Metabolic Consequences

The primary and intended metabolic consequence of this compound treatment is the inhibition of fatty acid oxidation. This leads to a cascade of downstream effects as cells adapt to the altered substrate availability.

Inhibition of Fatty Acid Oxidation (FAO)

Treatment with this compound effectively reduces FAO rates in a dose-dependent manner across various cell types. Low micromolar concentrations are often sufficient to achieve maximal inhibition.[3]

Table 1: Quantitative Effects of this compound on Fatty Acid Oxidation

| Cell Type/Tissue | This compound Concentration | % Inhibition of FAO | Reference |

| MCF-7 | 5 µM | 76% | [3] |

| T47D | 5-12.5 µM | 66% | [3] |

| BT549 | 10 µM | ~90% | [4][5] |

| Cardiac Myocytes (rat) | 20 mg/kg (in vivo) | 44% (CPT-I activity) | [2] |

Increased Glucose Metabolism

As a compensatory mechanism for the blockade of FAO, cells treated with this compound typically exhibit a significant increase in glucose uptake and glycolysis.[6] This metabolic switch is often referred to as the Randle cycle in reverse.

Table 2: Effects of this compound on Glucose Metabolism

| Cell Type/Tissue | This compound Concentration | Fold Increase in Glucose Uptake | Fold Increase in Lactate Excretion | Reference |

| Prostate Cancer Cells (VCaP) | Not specified | Concomitant with 2-fold lactate increase | 2-fold | [6] |

| Benign Prostate Cells | Not specified | 1.76-fold | Not specified | [6] |

| Prostate Tumor-derived Cells | Not specified | 2.7-fold | Not specified | [6] |

| BT549 | 200 µM | 3.5% (glucose consumption) | 4.8% | [4] |

| Pigs (in vivo) | Infusion | 126% increase in metabolic clearance rate | Not specified | [7] |

Alterations in Cellular Energy and Redox State

The inhibition of FAO, a major source of ATP and reducing equivalents (NADH and FADH2), can lead to a decrease in cellular energy levels and alterations in the redox state. Specifically, levels of ATP and NADPH have been shown to decrease following this compound treatment in some cell types.[8][9][10]

Table 3: Impact of this compound on Cellular Energy and Redox Status

| Cell Type | This compound Concentration | Effect on ATP | Effect on NADPH | Reference |

| Bladder Cancer (UM-UC-3) | 75 µM and 150 µM | Decreased | Decreased | [8] |

| Human Glioblastoma (SF188) | Not specified | Markedly reduced | Decreased | [9] |

| ErbB2+ Cells | Not specified | Reduced | Reduced | [10] |

Off-Target Effects and Considerations

It is crucial for researchers to be aware of the off-target effects of this compound, particularly at higher concentrations (typically >10 µM), as these can confound experimental results.

Inhibition of Complex I of the Electron Transport Chain

At high concentrations (e.g., 200 µM), this compound has been shown to have an off-target effect of inhibiting Complex I of the mitochondrial electron transport chain.[11][12] This can independently affect cellular respiration and energy production.

Disruption of Coenzyme A (CoA) Homeostasis

This compound is a pro-drug that is converted to Etomoxiryl-CoA. At high concentrations, this conversion can sequester a significant amount of the cellular free Coenzyme A pool.[13][14] This depletion of free CoA can have widespread effects on metabolism beyond the inhibition of CPT1.[13][14]

Signaling Pathways Modulated by this compound Treatment

This compound treatment can influence several key signaling pathways that regulate metabolism and cellular processes.

PPARγ-Mediated Pathway

In some cancer cells, this compound has been shown to induce cell cycle arrest through a Peroxisome Proliferator-Activated Receptor gamma (PPARγ)-mediated pathway.[8]

mTOR Signaling Pathway

The metabolic shift towards glucose metabolism induced by this compound can activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic consequences of this compound treatment.

Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate

This protocol is adapted from established methods for measuring the rate of β-oxidation of radiolabeled fatty acids.[15][16][17][18]

Materials:

-

[14C]palmitic acid or [3H]palmitic acid

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium

-

This compound

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Preparation of Radiolabeled Palmitate-BSA Conjugate:

-

Prepare a stock solution of non-radioactive sodium palmitate.

-

Prepare a stock solution of fatty acid-free BSA.

-

Combine the radiolabeled palmitic acid with the non-radioactive palmitate solution.

-

Slowly add the palmitate mixture to the BSA solution while stirring to form the palmitate-BSA conjugate.

-

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

-

Initiation of FAO Assay:

-

Replace the culture medium with fresh medium containing the radiolabeled palmitate-BSA conjugate.

-

Incubate the cells at 37°C for a defined period (e.g., 1-4 hours).

-

-

Termination of Reaction and Separation of Metabolites:

-

Stop the reaction by adding cold PCA or TCA to precipitate proteins and lipids.

-

Centrifuge the samples to pellet the precipitate.

-

Collect the supernatant containing the acid-soluble metabolites (ASMs), which include [14C]acetyl-CoA and other downstream products of β-oxidation.

-

-

Quantification:

-

Add a portion of the supernatant to scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the results to the total protein content of the cells.

-

Measurement of OCR and ECAR using a Seahorse XF Analyzer

The Seahorse XF Analyzer allows for the real-time measurement of mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[19][20][21][22]

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, cartridges)

-

Seahorse XF assay medium

-

This compound

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined optimal density.

-

Pre-Assay Preparation:

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

-

Cartridge Hydration and Loading:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Load the injection ports of the cartridge with this compound and other metabolic modulators (e.g., for a mitochondrial stress test).

-

-

Assay Execution:

-

Place the cell plate in the Seahorse XF Analyzer.

-

Run a pre-programmed assay protocol that includes baseline measurements followed by sequential injections of the loaded compounds.

-

-

Data Analysis: The Seahorse software calculates OCR and ECAR values in real-time. Analyze the changes in these rates following the injection of this compound to determine its effect on mitochondrial respiration and glycolysis.

Measurement of Glucose Uptake using 2-Deoxyglucose (2-DG)

This assay measures the uptake of the glucose analog 2-deoxyglucose, which is taken up by glucose transporters and phosphorylated, but not further metabolized, thus trapping it inside the cell.[23][24][25][26][27]

Materials:

-

Radiolabeled ([3H] or [14C]) 2-deoxyglucose or a non-radioactive 2-DG assay kit

-

Glucose-free medium

-

This compound

-

Lysis buffer

-

Scintillation counter or plate reader

Procedure:

-

Cell Preparation and Treatment:

-

Seed cells in culture plates.

-

Treat cells with this compound or vehicle control for the desired time.

-

-

Glucose Starvation:

-

Wash the cells with a glucose-free medium.

-

Incubate the cells in the glucose-free medium for a short period (e.g., 30-60 minutes) to stimulate glucose transporter activity.

-

-

2-DG Uptake:

-

Add medium containing 2-DG (radiolabeled or fluorescently tagged) to the cells.

-

Incubate for a short, defined period (e.g., 10-30 minutes) to allow for uptake.

-

-

Termination and Lysis:

-

Stop the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

-

Quantification:

-

If using radiolabeled 2-DG, measure the radioactivity in the cell lysates using a scintillation counter.

-

If using a non-radioactive kit, follow the manufacturer's instructions for detection, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal.

-

Normalize the results to the total protein content.

-

Conclusion

This compound is a powerful tool for investigating the role of fatty acid oxidation in cellular metabolism. Its primary effect is the potent and irreversible inhibition of CPT1, leading to a suppression of FAO and a compensatory increase in glucose metabolism. However, researchers must remain vigilant of its dose-dependent off-target effects, including the inhibition of mitochondrial complex I and the disruption of CoA homeostasis, which can significantly influence experimental outcomes. By employing the detailed experimental protocols and understanding the complex signaling pathways outlined in this guide, researchers can effectively utilize this compound to unravel the intricate metabolic networks that govern cellular function in health and disease. Careful experimental design, including the use of appropriate concentrations and control experiments, is paramount to generating robust and reliable data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of this compound on glucose turnover and recycling with [1-14C], [3-3H]-glucose tracer in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Inhibition of fatty acid oxidation by this compound impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting fatty acid oxidation enhances response to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 12. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mouselivercells.com [mouselivercells.com]

- 16. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tabaslab.com [tabaslab.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 25. docs.aatbio.com [docs.aatbio.com]

- 26. Glucose Uptake-Glo Assay Technical Manual [promega.com]

- 27. researchgate.net [researchgate.net]

Etomoxir's Impact on Cellular ATP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomoxir, a potent irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), has been extensively utilized as a research tool to investigate the role of fatty acid oxidation (FAO) in cellular bioenergetics. By blocking the rate-limiting step of long-chain fatty acid transport into the mitochondria, this compound effectively curtails FAO, leading to a significant reduction in cellular ATP production, particularly in cells reliant on this metabolic pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on ATP synthesis, and detailed protocols for key experimental assays. Furthermore, it elucidates the signaling pathways influenced by this compound and discusses the critical consideration of its dose-dependent, off-target effects.

Introduction

Cellular energy, primarily in the form of adenosine triphosphate (ATP), is generated through the catabolism of various substrates, including glucose, amino acids, and fatty acids. Fatty acid oxidation is a highly efficient process for ATP production, yielding a substantial number of ATP molecules per carbon atom. The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is critically dependent on the carnitine shuttle system, with CPT1 acting as the gatekeeper enzyme. This compound's irreversible inhibition of CPT1 provides a powerful means to dissect the contribution of FAO to the overall energy budget of the cell. This guide will explore the profound consequences of this inhibition on cellular ATP levels.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of CPT1, which exists in three isoforms (CPT1A, CPT1B, and CPT1C) with tissue-specific distribution. By binding to and inactivating CPT1, this compound prevents the conversion of long-chain acyl-CoAs to acylcarnitines, thereby halting their translocation across the inner mitochondrial membrane. This effectively blocks the mitochondrial β-oxidation of long-chain fatty acids, a major source of acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP generation via oxidative phosphorylation.

At higher concentrations (typically >100 µM), this compound exhibits off-target effects, most notably the inhibition of complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][2] This direct impairment of the ETC further exacerbates the deficit in ATP production by hindering the oxidation of NADH derived from other metabolic pathways, such as glycolysis and the TCA cycle.

Quantitative Impact on Cellular ATP Production

The impact of this compound on cellular ATP levels is dose-dependent and varies across different cell types, reflecting their relative reliance on FAO for energy. The following tables summarize the quantitative effects of this compound on ATP production and related metabolic parameters as reported in the literature.

| Cell Line | This compound Concentration (µM) | Parameter Measured | Percentage Change (%) | Citation |

| BT549 | 200 | Basal Respiration | ↓ 65 | [1] |

| BT549 | 200 | Maximal Respiratory Capacity | ↓ 65 | [1] |

| BT549 | 200 | Oxygen-driven ATP Production | Minimal | [1] |

| CPT1A Knockdown Cells | - | ATP Production | ↓ 60 | [1] |

| HL60 | 200 | Total ATP Content | ↓ ~20 | [3] |

| U937 (cocultured with adipocytes) | Not specified | ATP | ↓ (Significant) | [4] |

| ErbB2+ breast cancer cells | Not specified | ATP | ↓ (Significant) | [5] |

Table 1: Effect of this compound on Cellular Respiration and ATP Production

| Cell Line | This compound Concentration (µM) | Parameter Measured | Percentage Change (%) | Citation |

| BT549 | 10 | Fatty Acid Oxidation (FAO) | ↓ >80 | [6] |

| BT549 | 200 | Fatty Acid Oxidation (FAO) | Further small decrease from 10 µM | [6] |

| MCF-7 | ~5 | Fatty Acid Oxidation (FAO) | ↓ 76 (maximal inhibition) | [7] |

| T47D | 5-12.5 | Fatty Acid Oxidation (FAO) | ↓ 66 (maximal inhibition) | [7] |

Table 2: Effect of this compound on Fatty Acid Oxidation

Signaling Pathways Modulated by this compound

This compound's inhibition of CPT1 and subsequent reduction in FAO-derived ATP can trigger compensatory signaling pathways.

References

- 1. Identifying off-target effects of this compound reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptotic Efficacy of this compound in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting fatty acid oxidation enhances response to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of Etomoxir in Shifting Substrate Utilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO). By blocking the entry of long-chain fatty acids into the mitochondria, this compound effectively curtails this pivotal bioenergetic pathway. This inhibition instigates a significant metabolic reprogramming within the cell, compelling a shift from fatty acid utilization to an increased reliance on glucose metabolism to meet energetic demands. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantifiable effects on substrate utilization, the signaling pathways it modulates, and detailed experimental protocols for studying these metabolic shifts. Particular attention is given to the dose-dependent effects of this compound, including its off-target activities at higher concentrations, to provide a comprehensive resource for researchers in metabolism and drug development.

Core Mechanism of Action: Inhibition of CPT1

This compound's primary and most well-documented mechanism of action is the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1).[1][2][3][4][5][6] CPT1 is an enzyme located on the outer mitochondrial membrane responsible for catalyzing the conversion of long-chain acyl-CoAs to acylcarnitines.[2] This conversion is an essential step for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation within the mitochondrial matrix.[1][2]

This compound, an oxirane carboxylic acid derivative, is converted to its CoA ester, this compound-CoA, within the cell. This active form then covalently binds to and irreversibly inactivates the CPT1 enzyme.[7] By inhibiting CPT1, this compound effectively blocks the mitochondrial uptake and oxidation of long-chain fatty acids, forcing a fundamental shift in the cell's energy sourcing.[3][4] It is important to note that CPT1 exists in different isoforms, with CPT1A being the primary isoform in the liver and lymphocytes, and CPT1B dominant in muscle and adipose tissue.[1][8][9]

Recent chemoproteomic studies have revealed that this compound is not strictly specific to CPT1 and can bind to a wide array of proteins involved in fatty acid transport and metabolism, particularly at higher concentrations.[1][10] This promiscuity suggests that while CPT1 inhibition is the primary effect, other interactions may contribute to its overall biological activity.[1]

The Metabolic Shift: From Fatty Acids to Glucose

The inhibition of FAO by this compound necessitates a compensatory shift in cellular metabolism to maintain energy homeostasis, primarily by increasing glucose utilization. This phenomenon, often referred to as a metabolic switch, is a direct consequence of the Randle Cycle, where the inhibition of fatty acid oxidation relieves its suppressive effects on glucose metabolism, leading to enhanced glucose uptake, glycolysis, and glucose oxidation.[11]

Impact on Glucose Metabolism

Studies across various cell types have demonstrated that this compound treatment leads to a significant increase in glucose consumption and lactate excretion, hallmarks of increased glycolytic flux.[3][12] This metabolic reprogramming is crucial for cells to sustain ATP production in the absence of energy derived from FAO.[3][13]

Dose-Dependent Effects on Substrate Utilization

The concentration of this compound used in experimental settings is a critical determinant of its metabolic effects. Low concentrations (e.g., 10 µM) can effectively inhibit FAO without significantly altering glucose metabolism, while higher concentrations (e.g., 200 µM) not only inhibit FAO but also robustly increase glycolysis.[12] However, these higher concentrations are also associated with off-target effects, including the inhibition of respiratory complex I, which can confound the interpretation of results.[12]

Table 1: Quantitative Effects of this compound on Substrate Utilization in BT549 Cells

| Parameter | Vehicle Control | 10 µM this compound | 200 µM this compound | Reference |

|---|---|---|---|---|

| Glucose Consumption | No Change | No Change | ▲ 3.5% Increase | [12] |

| Lactate Excretion | No Change | No Change | ▲ 4.8% Increase | [12] |

| Glutamate Excretion | No Change | ▼ 30% Decrease | ▲ ~2-fold Increase | [12] |

| Fatty Acid Uptake | No Change | ▼ Decrease | ▲ ~30% Increase |[12] |

Data from a 48-hour treatment period. The decrease in glutamate excretion at 10 µM suggests a compensatory increase in glutaminolysis, while the increase at 200 µM is consistent with impaired TCA cycle function due to off-target effects.[12]

Table 2: Effects of this compound on Cellular Energetics in HL60 Cells

| Parameter | 50-200 µM this compound (2-6h) | Reference |

|---|---|---|

| Relative ATP Fraction | ▼ Slight, concentration-dependent reduction | [14] |

| Relative ADP/AMP Fractions | ▲ Slight, concentration-dependent increases | [14] |

| AMP/ATP Ratio | ▲ Increased | [14] |

| Mitochondrial Respiration | ▼ Dose-dependently inhibited | [14] |

| Glycolysis | ▲ Slightly stimulated |[14] |

Modulation of Key Signaling Pathways

The metabolic shift induced by this compound is intertwined with the regulation of key cellular signaling pathways that sense and respond to changes in energy status.

LKB1/AMPK Pathway

By inhibiting FAO, this compound can lead to a decrease in the cellular ATP-to-AMP ratio.[14] This increase in the relative AMP concentration is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[14] Activation of the LKB1/AMPK pathway promotes catabolic processes that generate ATP (like glycolysis) while inhibiting anabolic processes that consume ATP, thereby helping to restore energetic balance.[14]

PPARγ Signaling

In some cancer models, such as bladder cancer, this compound treatment has been shown to induce a strong upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) at both the mRNA and protein levels.[2] This upregulation was linked to cell cycle arrest at the G0/G1 phase, suggesting a role for PPARγ in mediating the anti-proliferative effects of FAO inhibition in these cells.[2]

mTOR Pathway

In prostate cancer xenografts, treatment with this compound led to an increase in the phosphorylation of mTOR and its downstream target, S6 Kinase.[3] This suggests that in some contexts, the compensatory increase in glucose metabolism can activate anabolic signaling pathways like mTOR.

Experimental Protocols

Accurate assessment of the metabolic shifts induced by this compound requires robust experimental methodologies. Below are detailed protocols for key assays.

Measurement of Fatty Acid Oxidation (FAO) Rate

This protocol is based on quantifying the production of radiolabeled acid-soluble metabolites (ASMs) or CO2 from the oxidation of a radiolabeled fatty acid, such as [¹⁴C]palmitate or [³H]oleic acid.[15][16][17]

Materials:

-

Cells or tissue homogenate

-

Reaction buffer (e.g., 100 mM sucrose, 10 mM Tris-HCl, 5 mM KH₂PO₄, 80 mM KCl, 1 mM MgCl₂, 2 mM L-carnitine, 0.1 mM malate, 0.05 mM Coenzyme A, 2 mM ATP, 1 mM DTT)

-

Radiolabeled substrate: [1-¹⁴C]palmitic acid complexed to fatty acid-free BSA

-

This compound (or other inhibitors)

-

1 M Perchloric acid

-

Scintillation fluid and counter

Procedure:

-

Cell/Tissue Preparation: Isolate cells or prepare tissue homogenates as required by the experimental design.[16]

-

Reaction Setup: In microcentrifuge tubes, add a known amount of protein from the cell/tissue preparation (e.g., ~100 µg).[16]

-

Inhibitor Pre-incubation: Add this compound or vehicle control to the tubes and pre-incubate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate Reaction: Start the oxidation reaction by adding the reaction buffer containing the [¹⁴C]palmitate-BSA complex.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a volume of cold 1 M perchloric acid. This precipitates protein and lipids, leaving the acid-soluble [¹⁴C]acetyl-CoA and other TCA cycle intermediates in the supernatant.[15]

-

Separation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated material.[15]

-

Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[15][18] The counts per minute (CPM) are proportional to the rate of FAO.

-

Normalization: Normalize the results to the amount of protein in the reaction or cell number.

Measurement of Glucose Uptake

This protocol uses a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose (2-DG), which is taken up by cells and phosphorylated but not further metabolized, effectively trapping it inside.[19]

Materials:

-

Cultured cells

-

Glucose-free culture medium

-

2-deoxy-D-[³H]glucose

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate and grow to the desired confluency.

-

Starvation: Wash cells with glucose-free medium and incubate in the same medium for a short period (e.g., 30-60 minutes) to deplete intracellular glucose.

-